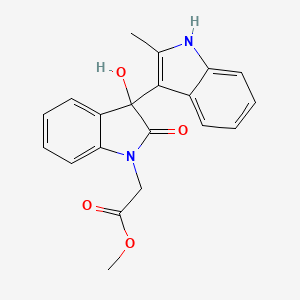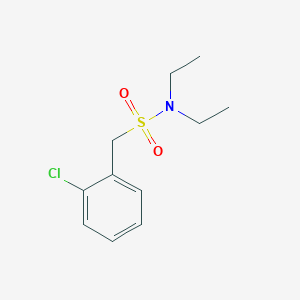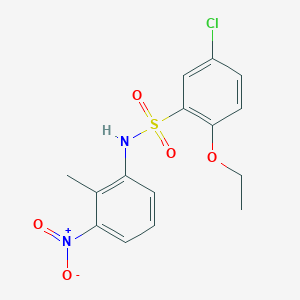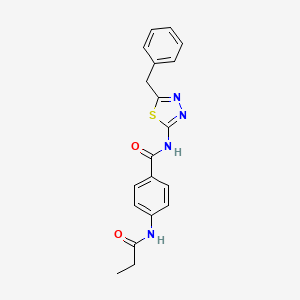![molecular formula C18H21N3O4 B4394048 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide
Descripción general
Descripción
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide, also known as INE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of substituted benzamides and has been found to have potential therapeutic applications in various diseases. In
Mecanismo De Acción
The mechanism of action of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is commonly dysregulated in cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cell growth and survival, including cyclin D1, c-Myc, and Bcl-2. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has also been found to increase the expression of proteins involved in apoptosis, including Bax and caspase-3. In addition, 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have anti-inflammatory properties, which can reduce inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its specificity towards cancer cells. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been found to have minimal toxicity towards normal cells, which makes it an ideal candidate for cancer therapy. However, one of the limitations of using 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in scientific research. One of the directions is the development of new analogs of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide that have improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide in other diseases, such as diabetes and neurodegenerative diseases. In addition, the combination of 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide with other drugs or therapies could enhance its efficacy in cancer therapy.
Aplicaciones Científicas De Investigación
4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been extensively used in scientific research, especially in the field of cancer research. It has been found to have potential therapeutic applications in various types of cancer, including breast, lung, and colon cancer. 4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-angiogenic properties, which can prevent the formation of new blood vessels in tumors.
Propiedades
IUPAC Name |
N-[2-(2-nitroanilino)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(2)25-15-9-7-14(8-10-15)18(22)20-12-11-19-16-5-3-4-6-17(16)21(23)24/h3-10,13,19H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFASRRLSEDVJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)


![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)

![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)


![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
